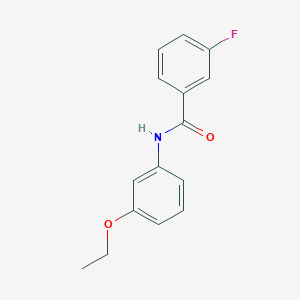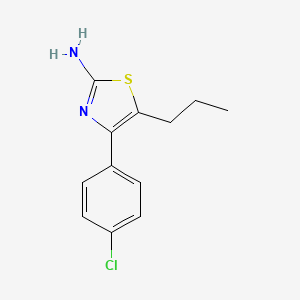![molecular formula C16H13ClF3NO2 B5793839 N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5793839.png)
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methoxyphenyl)acetamide, commonly known as CTMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CTMP is a synthetic compound that belongs to the family of amides and is structurally similar to other psychoactive substances like Ritalin and Adderall. In
作用機序
CTMP works by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are responsible for regulating attention, motivation, and arousal. CTMP inhibits the reuptake of dopamine and norepinephrine, leading to an increase in their levels in the brain. This results in increased focus, alertness, and attention.
Biochemical and Physiological Effects
CTMP has been shown to have several biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also increases the release of glucose into the bloodstream, leading to increased energy levels. CTMP has been shown to have a long duration of action, with effects lasting up to 12 hours.
実験室実験の利点と制限
CTMP has several advantages for lab experiments. It has a long duration of action, making it useful for studying the effects of psychoactive substances over an extended period. It is also easy to synthesize and purify, making it readily available for research. However, CTMP has limitations as well. It is a psychoactive substance and can be addictive, making it difficult to control its use in lab experiments. It also has potential side effects, such as increased heart rate and blood pressure, which can affect the validity of research results.
将来の方向性
There are several future directions for research on CTMP. One area of interest is its potential as a treatment for cognitive disorders like ADHD and narcolepsy. Further research is needed to determine its safety and efficacy in treating these conditions. Another area of interest is its potential as a cognitive enhancer. Future research could investigate the effects of CTMP on cognitive function and memory. Additionally, research could focus on developing safer and more effective psychoactive substances with similar mechanisms of action to CTMP.
Conclusion
In conclusion, CTMP is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. It has been shown to have similar effects to other psychoactive substances like Ritalin and Adderall and has been used in studies to investigate its potential as a treatment for ADHD and narcolepsy and as a cognitive enhancer. CTMP works by increasing the levels of dopamine and norepinephrine in the brain and has several biochemical and physiological effects. While CTMP has several advantages for lab experiments, it also has limitations, such as potential side effects and addictive properties. There are several future directions for research on CTMP, including its potential as a treatment for cognitive disorders and as a cognitive enhancer.
合成法
The synthesis of CTMP involves the reaction of 4-chloro-2-(trifluoromethyl)benzoyl chloride with 4-methoxyphenylacetamide in the presence of a base. The reaction yields a white crystalline powder, which is then purified using chromatography. The purity of CTMP can be determined using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
科学的研究の応用
CTMP has been used in several scientific research studies due to its potential as a psychoactive substance. It has been shown to have similar effects to other psychoactive substances like Ritalin and Adderall. CTMP has been used in studies to investigate its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy. It has also been used in studies to investigate its potential as a cognitive enhancer.
特性
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NO2/c1-23-12-5-2-10(3-6-12)8-15(22)21-14-7-4-11(17)9-13(14)16(18,19)20/h2-7,9H,8H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUFKPNHMODYJCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5793759.png)
![N-1-naphthyl-N'-[2-(4-pyridinyl)ethyl]thiourea](/img/structure/B5793762.png)
![N-{2-[(isopropylamino)carbonyl]phenyl}-2-(isopropylthio)benzamide](/img/structure/B5793765.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-1-benzofuran-2-carboxamide](/img/structure/B5793791.png)



![1-[6-methyl-4-(methylthio)-1-(4-nitrophenyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5793825.png)
![5-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5793855.png)
![N'-[(phenylsulfonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5793861.png)

![1-(4-chlorophenyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5793867.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine](/img/structure/B5793868.png)